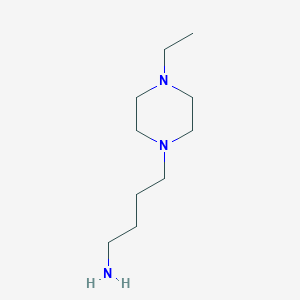

4-(4-Ethylpiperazin-1-yl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

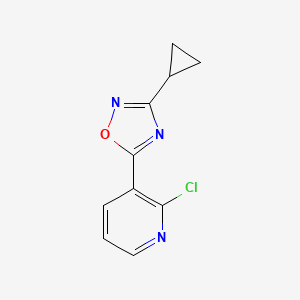

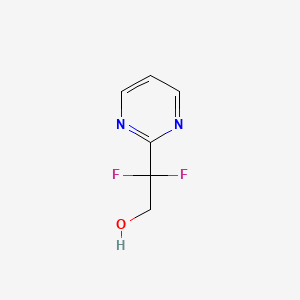

“4-(4-Ethylpiperazin-1-yl)butan-1-amine” is a chemical compound with the empirical formula C10H23N3 . It has a molecular weight of 185.31 . The IUPAC name for this compound is 4-(4-ethyl-1-piperazinyl)-1-butanamine .

Molecular Structure Analysis

The SMILES string for this compound is NCCCCN1CCN(CC)CC1 . This indicates that the compound contains a piperazine ring, which is a heterocyclic amine, attached to a butyl chain. The ethyl group is attached to the nitrogen atom in the piperazine ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted density is approximately 0.9 g/cm^3 . The predicted boiling point is approximately 269.2°C at 760 mmHg . The predicted refractive index is n20D 1.48 .Scientific Research Applications

Carcinogen Biomarker Development

Research in carcinogenesis has highlighted the significance of urinary carcinogen metabolites as biomarkers for assessing tobacco-related cancer risks. Among the compounds studied, certain metabolites, including those derived from nitrosamines, provide critical insights into carcinogen exposure, metabolism, and the potential for cancer development. This emphasizes the role of 4-(4-Ethylpiperazin-1-yl)butan-1-amine in developing assays for these biomarkers, aiding in cancer research and public health interventions (Hecht, 2002).

Gas Separation Technology

Innovations in gas separation technologies, particularly using supported ionic liquid membranes (SILMs), have been explored for CO2/N2 and CO2/CH4 separations. These advancements are critical for enhancing the efficiency of gas separation processes, with implications for environmental management and industrial applications (Scovazzo, 2009).

Metal Ion Sorption

Chitosan-based sorbents, due to their amine groups, have shown promise in the sorption of metal ions, which is crucial for water purification, recovery of valuable metals, and environmental decontamination. The versatility of these materials, including their application in various forms such as gels and fibers, underscores the importance of functional groups in pollution control and resource recovery efforts (Guibal, 2004).

Bio-Adhesive Development

The development of bio-adhesives, inspired by mussel adhesive proteins, has been a significant area of research. Catechol-conjugated chitosan represents a novel class of bio-adhesives offering enhanced solubility and tissue adhesion, which are essential for medical applications such as wound healing and surgical adhesives (Ryu et al., 2015).

Degradation of Hazardous Compounds

Advanced oxidation processes have been investigated for their effectiveness in degrading nitrogen-containing compounds, including amines and azo dyes, which are prevalent in industrial effluents. These studies are pivotal for developing more efficient water treatment methods, contributing to environmental protection and public health (Bhat & Gogate, 2021).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-2-12-7-9-13(10-8-12)6-4-3-5-11/h2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNAFVVVYJUKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4486-93-5 |

Source

|

| Record name | 4486-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2469240.png)

![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)

![4-[(4-Methoxyphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2469255.png)